BenchChemオンラインストアへようこそ!

6,7-dihydro-5H-cyclopenta[d]pyrimidine

Akt kinase inhibitor PKA selectivity ATP-competitive inhibitor

6,7-Dihydro-5H-cyclopenta[d]pyrimidine (CAS 5661-00-7), also known as 4,5-trimethylenepyrimidine, is a bicyclic heterocycle comprising a partially saturated cyclopentane ring fused at the d-face of a pyrimidine core (MW 120.15 g/mol, boiling point 224 °C). This scaffold serves as a privileged starting point in medicinal chemistry, having yielded clinical-stage ATP-competitive pan-Akt inhibitors (e.g., GDC-0068/ipatasertib) , nanomolar sigma-1 receptor antagonists , VEGFR2 inhibitor leads , and antifolates that outperform methotrexate in resistant tumor models.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 5661-00-7
Cat. No. B3272392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS5661-00-7
Synonyms6,7-dihydro-5H-cyclopenta(d)pyrimidine
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1CC2=CN=CN=C2C1
InChIInChI=1S/C7H8N2/c1-2-6-4-8-5-9-7(6)3-1/h4-5H,1-3H2
InChIKeyBJUPTJXRJDXLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-cyclopenta[d]pyrimidine (CAS 5661-00-7): Core Scaffold Procurement for Kinase, GPCR & Antifolate Drug Discovery


6,7-Dihydro-5H-cyclopenta[d]pyrimidine (CAS 5661-00-7), also known as 4,5-trimethylenepyrimidine, is a bicyclic heterocycle comprising a partially saturated cyclopentane ring fused at the d-face of a pyrimidine core (MW 120.15 g/mol, boiling point 224 °C) . This scaffold serves as a privileged starting point in medicinal chemistry, having yielded clinical-stage ATP-competitive pan-Akt inhibitors (e.g., GDC-0068/ipatasertib) [1], nanomolar sigma-1 receptor antagonists [2], VEGFR2 inhibitor leads [3], and antifolates that outperform methotrexate in resistant tumor models [4]. Its value proposition lies not in the unsubstituted parent compound itself but in the unique conformational constraint imposed by the dihydrocyclopenta-fused architecture, which pre-organizes substitution vectors distinct from monocyclic pyrimidines and other fused analogs [1][3].

Why 5,6,7,8-Tetrahydroquinazoline, Monocyclic Pyrimidines, or Fully Aromatic Cyclopenta[d]pyrimidines Cannot Replace 6,7-Dihydro-5H-cyclopenta[d]pyrimidine in SAR-Driven Programs


The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold occupies a unique geometric niche among fused pyrimidine analogs that cannot be replicated by simple substitution. Ring-size expansion to the six-membered 5,6,7,8-tetrahydroquinazoline system alters the presentation angle of substituents to biological targets; in GPR119 agonist programs, tetrahydroquinazolines displayed substantially greater agonistic activity than dihydrocyclopentapyrimidine scaffolds, demonstrating that ring size directly dictates pharmacological outcome [1]. Conversely, full aromatization to cyclopenta[d]pyrimidine consistently increases potency relative to the dihydro form—attributed to enhanced electron density and planarity enabling stronger π-π stacking—meaning the dihydro scaffold provides a deliberately attenuated starting point for fine-tuning selectivity versus potency . Monocyclic pyrimidines lack the conformational rigidity of the fused cyclopentane ring, which in Akt inhibitor design was essential for achieving >600-fold selectivity over PKA through X-ray structure-guided optimization of the dihydrocyclopentapyrimidine core [2]. These scaffold-level differences mean that substituting any close analog invalidates established SAR, alters selectivity profiles, and compromises downstream patent positions built around the specific 6,7-dihydro-5H-cyclopenta[d]pyrimidine architecture.

6,7-Dihydro-5H-cyclopenta[d]pyrimidine Procurement Evidence: Comparator-Anchored Quantitative Differentiation Data


Scaffold-Enabled 620-Fold Akt Selectivity Over PKA: A Structural Differentiation Unachievable with Monocyclic Pyrimidines

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, when elaborated to the clinical candidate GDC-0068 (ipatasertib), delivers pan-Akt inhibition (Akt1 IC50 = 5 nM, Akt2 IC50 = 18 nM, Akt3 IC50 = 8 nM) with 620-fold selectivity over the closely related AGC-family kinase PKA (IC50 = 3100 nM) in cell-free biochemical assays . This selectivity was achieved through iterative X-ray crystallography of inhibitors bound to both Akt1 and PKA, exploiting the unique conformational constraint of the dihydrocyclopentane ring to orient substituents into the Akt-specific binding pocket while disfavoring PKA engagement [1]. In a 230-kinase panel at 1 µM, GDC-0068 inhibited only 3 kinases (PRKG1α, PRKG1β, p70S6K) by >70%, confirming that the scaffold's selectivity is not limited to PKA but extends broadly across the kinome .

Akt kinase inhibitor PKA selectivity ATP-competitive inhibitor cancer therapeutics

VEGFR2 Inhibition: Novel Hydrophobic Front-Pocket Binding Mode vs. Sorafenib Type II Kinase Inhibition

6,7-Dihydro-5H-cyclopenta[d]pyrimidine derivatives 6c and 6b demonstrated VEGFR2 enzyme inhibition at 10 µM of 97% and 87%, respectively, with dose-response IC50 values of 0.85 µM and 2.26 µM [1]. While these compounds are 9- to 25-fold less potent than the reference Type II kinase inhibitor sorafenib (IC50 = 0.09 µM for VEGFR2) [2], they represent a structurally novel scaffold with a mechanistically distinct binding mode: molecular docking revealed that the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold engages hydrophobic interactions with the kinase front pocket, a feature that may increase target residence time—a parameter increasingly recognized as critical for sustained pharmacodynamic effect beyond what IC50 alone predicts [1]. This front-pocket engagement is not observed with sorafenib, which binds the DFG-out inactive conformation.

VEGFR2 inhibitor kinase inhibitor scaffold residence time anti-angiogenesis

DHFR Inhibition: 19-Fold Superiority Over Trimethoprim Against Toxoplasma gondii DHFR

2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives (compounds 15a-c) were evaluated as competitive inhibitors of DHFR from P. carinii, T. gondii, and rat liver, with trimethoprim (TMP) as a direct comparator in the same assay [1]. The most potent derivative, 15c (three-carbon bridge), exhibited an IC50 of 1.3 µM against P. carinii DHFR vs. 12 µM for TMP (9.2-fold improvement) and an IC50 of 0.14 µM against T. gondii DHFR vs. 2.7 µM for TMP (19.3-fold improvement) [1]. Critically, the potency of 15b and 15c against rat liver DHFR was lower than that reported for the corresponding 6,7-dihydro-5H-cyclopenta[d]pyrimidines bearing a classical p-aminobenzoyl-L-glutamate side chain, indicating that the scaffold's selectivity profile can be tuned through side-chain engineering [1].

dihydrofolate reductase inhibitor antifolate Toxoplasma gondii Pneumocystis carinii

Antitumor Antifolates: Cyclopenta[d]pyrimidine-Based Compounds 2- to 3-Fold More Potent than 10-EDAM Against Tumor Cell Growth

A series of 6-5 fused ring heterocycle antifolates built on the 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine core were tested for tumor cell growth inhibition alongside methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) as clinical comparator agents [1]. On 72-hour continuous drug exposure, most cyclopenta[d]pyrimidine analogs were more potent than both MTX and 10-EDAM across a panel including P388 MTX-sensitive, P388 MTX-resistant, colon 26, and KB cell lines. The most potent compounds, 2a (10-methyl derivative) and 2i, were 2- to 3-fold more potent than 10-EDAM [1]. On 4-hour drug exposure, the growth-inhibitory activity was radically influenced by even minor structural changes to the cyclopenta[d]pyrimidine scaffold, underscoring the scaffold's sensitivity as an SAR optimization platform [1].

antitumor antifolate dihydrofolate reductase methotrexate resistance tumor cell growth inhibition

Fused Ring Size Determines GPCR Pharmacophore Presentation: Tetrahydroquinazolines Outperform Dihydrocyclopentapyrimidines in GPR119 Agonism

In a scaffold-hopping study evaluating fused pyrimidine cores as GPR119 agonists, cyclohexene-fused compounds (tetrahydroquinazolines, 6-membered ring) showed greater GPR119 agonistic activities than did dihydrocyclopentapyrimidine scaffolds (5-membered ring) and tetrahydropyridopyrimidine scaffolds when bearing identical pharmacophoric appendages (endo-N-Boc-nortropane amine and fluoro-substituted aniline) [1]. The tetrahydroquinazoline series delivered EC50 values of 0.27–1.2 µM [1]. This finding demonstrates that the dihydrocyclopentapyrimidine scaffold provides a specific, quantifiably distinct pharmacological profile that is not interchangeable with the ring-expanded tetrahydroquinazoline analog—a critical consideration for procurement when the target GPCR or kinase binding site has a sterically constrained pocket that favors the smaller cyclopentane ring.

GPR119 agonist GPCR drug discovery fused pyrimidine type 2 diabetes

Dihydro vs. Aromatic Cyclopenta[d]pyrimidine: Oxidation State as a Potency Tuning Parameter

Aromatic cyclopenta[d]pyrimidine derivatives consistently demonstrate enhanced potency relative to their 6,7-dihydro analogs across multiple target classes . This enhancement is attributed to the increased electron density and planarity of the fully aromatic system, which facilitates stronger π-π stacking interactions with aromatic residues in target binding sites . The dihydro scaffold, by deliberate contrast, provides an attenuated baseline potency that can be advantageous when optimizing for selectivity: starting from a less potent dihydro core and progressively improving affinity through focused SAR is a well-established strategy for avoiding the potency-selectivity trade-off that frequently plagues highly optimized aromatic leads. The dihydro structure also introduces a chiral center at C5 (when asymmetrically substituted) and sp³ character that can improve solubility and reduce aromatic ring-mediated toxicity.

SAR optimization π-π stacking electron density medicinal chemistry

Optimal Procurement Scenarios for 6,7-Dihydro-5H-cyclopenta[d]pyrimidine: Evidence-Backed Research & Industrial Applications


Pan-Akt Kinase Inhibitor Development Requiring >500-Fold PKA Selectivity

Medicinal chemistry teams pursuing ATP-competitive Akt inhibitors with stringent selectivity requirements should prioritize the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold. As demonstrated by GDC-0068 (ipatasertib), this core enables 620-fold selectivity for Akt1 over PKA (IC50: Akt1 = 5 nM, PKA = 3100 nM) and >100-fold selectivity over p70S6K, with minimal off-target activity across a 230-kinase panel at 1 µM [1]. The selectivity arises from X-ray structure-guided optimization exploiting the scaffold's unique conformational constraint, which cannot be replicated using monocyclic pyrimidines [2]. Procurement is indicated when the target product profile demands a clinically validated selectivity window against the AGC kinase family.

Anti-Parasitic DHFR Inhibitor Programs Targeting Trimethoprim-Resistant Pathogens

For programs targeting Pneumocystis carinii or Toxoplasma gondii dihydrofolate reductase, the 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold delivers 9- to 19-fold potency improvements over trimethoprim (T. gondii DHFR IC50: 0.14 µM vs. 2.7 µM for TMP) [1]. The scaffold's synthetic versatility permits systematic variation of the bridge length between the pyrimidine core and aryl side chain, enabling fine-tuning of species selectivity between pathogen and host DHFR [1]. Procurement is justified when TMP-based SAR has plateaued and a novel chemotype with established DHFR binding competence is required.

Antifolate Oncology Programs Seeking to Overcome Methotrexate Resistance

Cancer research groups developing antifolates active against methotrexate-resistant tumors should consider the cyclopenta[d]pyrimidine antifolate scaffold, which yields compounds 2- to 3-fold more potent than 10-EDAM and superior to MTX in both MTX-sensitive and MTX-resistant P388 cell lines, as well as in colon 26 and KB models [1]. The scaffold's sensitivity to minor structural changes (bridge modifications, heterocyclic benzoyl isosters) provides a rich SAR landscape for optimizing both potency and resistance circumvention [1]. Procurement is indicated when the research objective is to explore antifolate chemical space beyond classical pteridine and quinazoline frameworks.

VEGFR2 Inhibitor Lead Discovery Exploiting Front-Pocket Hydrophobic Interactions

Kinase inhibitor discovery teams seeking VEGFR2 inhibitors with differentiated binding modes should procure the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold. Derivatives 6c and 6b achieve VEGFR2 IC50 values of 0.85 µM and 2.26 µM while engaging hydrophobic front-pocket interactions that sorafenib does not exploit, as confirmed by molecular docking [1]. The front-pocket binding mode is associated with increased residence time—a critical parameter for sustained target engagement in vivo [1]. This scaffold is particularly suitable for programs aiming to develop Type I or Type I½ VEGFR2 inhibitors with binding kinetics differentiated from established Type II inhibitors such as sorafenib and sunitinib.

Quote Request

Request a Quote for 6,7-dihydro-5H-cyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.